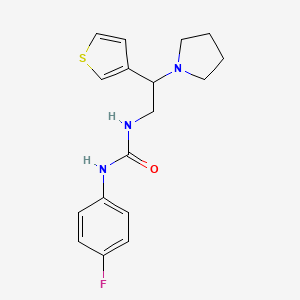
1-(4-Fluorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H20FN3OS and its molecular weight is 333.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Fluorophenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C16H20F N3OS
- Molecular Weight : 305.41 g/mol
The compound features a fluorinated phenyl ring, a pyrrolidine moiety, and a thiophene group, which contribute to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of thiophen urea, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 10.38 | |
| Other Thiophen Derivatives | Ca9-22 (Oral Cancer) | 0.11 - 1.47 |
Antiviral Activity
In addition to anticancer properties, this compound has shown promising antiviral activity. A study screening several thiophen urea derivatives indicated that some compounds effectively inhibit hepatitis C virus (HCV) entry, suggesting potential therapeutic applications in viral infections.
Table 2: Antiviral Activity Against HCV
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antiviral Mechanism : Inhibition of viral entry into host cells by interfering with viral fusion processes.
- Targeting Specific Receptors : Interaction with cellular receptors that modulate signaling pathways involved in cell proliferation and survival.
Study on Anticancer Effects
A comprehensive study assessed the anticancer effects of various thiophen derivatives, including our compound of interest. The results indicated that the introduction of electron-donating groups significantly enhanced cytotoxic potency against cancer cell lines compared to standard chemotherapeutics like doxorubicin.
Study on Antiviral Properties
In another investigation focusing on antiviral properties, the compound was evaluated for its efficacy against different HCV genotypes. The study revealed that it effectively reduced viral load in infected cell cultures, supporting its potential as a therapeutic agent for hepatitis C.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS/c18-14-3-5-15(6-4-14)20-17(22)19-11-16(13-7-10-23-12-13)21-8-1-2-9-21/h3-7,10,12,16H,1-2,8-9,11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKUAFAEAGPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














